(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK945237 is a potent inhibitor of bacterial type IIA topoisomerases. GSK945237 shows good Gram-positive and Gram-negative potency and demonstrates good PK and in vivo efficacy properties.
Aplicaciones Científicas De Investigación
Antibacterial Activities
A range of studies have explored the antibacterial applications of compounds similar to (1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One. For instance, Tsuji et al. (1995) synthesized optically active substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, which exhibited potent activity against gram-positive bacteria, suggesting potential antibacterial uses (Tsuji, Tsubouchi, & Ishikawa, 1995). Additionally, Ishikawa et al. (1990) developed similar compounds with notable antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).
Potential in Asthma Treatment
Paris et al. (1995) evaluated pyrrolo[3,2,1-ij]quinoline derivatives for activities against histamine, platelet activating factor (PAF), and leukotrienes, which are significant in asthma. Their research indicates that these compounds could have therapeutic applications in asthma treatment (Paris, Cottin, Demonchaux, Augert, Dupassieux, Lenoir, Peck, & Jasserand, 1995).
Antimycobacterial Activity
Dinakaran et al. (2008) synthesized novel ofloxacin derivatives with potent in vitro and in vivo antimycobacterial activities, which suggests potential applications in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Anti-Leukemic Properties
Guillon et al. (2022) synthesized and characterized a new substituted pyrrolo[1,2-a]quinoxaline compound, demonstrating cytotoxic potential against several human leukemia cell lines (Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, & Desplat, 2022).
Anti-Coagulant Activity
Novichikhina et al. (2020) synthesized compounds from pyrrolo[3,2,1-ij]quinolin-2-ones, evaluating their inhibitory activity against blood coagulation factors Xa and XIa, indicating potential anti-coagulant applications (Novichikhina, Skoptsova, Shestakov, Potapov, Kosheleva, Kozaderov, Ledenyova, Podoplelova, Panteleev, & Shikhaliev, 2020).
Inotropic Activity for Heart Health
Liu et al. (2009) synthesized 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, evaluating them for positive inotropic activity. This suggests potential application in enhancing heart health (Liu, Yu, Quan, Cui, & Piao, 2009).
Propiedades
Número CAS |
944406-54-6 |
---|---|
Nombre del producto |
(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One |
Fórmula molecular |
C24H26FN5O3 |
Peso molecular |
451.5024 |
Nombre IUPAC |
(R)-1-((4-(((6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3-yl)methyl)amino)piperidin-1-yl)methyl)-9-fluoro-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one |
InChI |
InChI=1S/C24H26FN5O3/c25-19-3-1-15-2-4-21(31)30-14-16(22(19)23(15)30)13-29-7-5-17(6-8-29)26-12-18-11-20-24(28-27-18)33-10-9-32-20/h1-4,11,16-17,26H,5-10,12-14H2/t16-/m1/s1 |
Clave InChI |
SRICOHRDRMZREQ-MRXNPFEDSA-N |
SMILES |
O=C1N2C3=C([C@H](CN4CCC(NCC5=NN=C(OCCO6)C6=C5)CC4)C2)C(F)=CC=C3C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK-945237; GSK 945237; GSK945237. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.